molecular formula C20H16N2O3 B3863141 4-[2-(1-naphthylacetyl)carbonohydrazonoyl]benzoic acid

4-[2-(1-naphthylacetyl)carbonohydrazonoyl]benzoic acid

Cat. No. B3863141
M. Wt: 332.4 g/mol
InChI Key: CORMJBKJHMKRGH-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Typically, compounds like “4-[2-(1-naphthylacetyl)carbonohydrazonoyl]benzoic acid” would be part of a class of organic compounds known as carboxylic acids . These compounds contain a carboxyl group (-COOH) and are often used in the synthesis of various pharmaceuticals and polymers .


Synthesis Analysis

The synthesis of such compounds generally involves reactions like condensation, esterification, or amide formation . The exact synthesis pathway would depend on the specific structure of the compound and the starting materials available.


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry . The exact structure would depend on the arrangement of the atoms and the presence of functional groups in the molecule.


Chemical Reactions Analysis

Carboxylic acids, like the one in your compound, can undergo a variety of reactions, including acid-base reactions, reduction, and reactions with alcohols to form esters . The specific reactions that “4-[2-(1-naphthylacetyl)carbonohydrazonoyl]benzoic acid” can undergo would depend on its exact structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity . These properties can be determined through various experimental techniques.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the structure of the compound and the system it is interacting with .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and environmental impact . Proper handling and disposal procedures should be followed when working with potentially hazardous compounds.

properties

IUPAC Name

4-[(E)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3/c23-19(12-17-6-3-5-15-4-1-2-7-18(15)17)22-21-13-14-8-10-16(11-9-14)20(24)25/h1-11,13H,12H2,(H,22,23)(H,24,25)/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORMJBKJHMKRGH-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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